8-Epitacrolimus - 129212-35-7

8-Epitacrolimus

Catalog Number: EVT-1483506
CAS Number: 129212-35-7
Molecular Formula: C₄₄H₆₉NO₁₂
Molecular Weight: 804.02
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
8-Epitacrolimus, also known as Tacrolimus 8-epimer, is a new L-pipecolic acid macrolide lactone . It is an important immunosuppressive drug .

Synthesis Analysis

8-Epitacrolimus was obtained by base-catalyzed epimerization of tacrolimus (FK-506, 1), an important immunosuppressive drug . The shikimic acid pathway is an important primary metabolic pathway for producing tacrolimus. Combined overexpression of shikimate kinase and dehydroquinic acid synthetase genes led to a 33.1% enhancement of tacrolimus production compared to the parent strain .

Molecular Structure Analysis

The empirical formula of 8-Epitacrolimus is C44H69NO12 . Its molecular weight is 804.02 .

Chemical Reactions Analysis

8-Epitacrolimus is obtained by base-catalyzed epimerization of tacrolimus . The epimer is of importance due to its potential biological effects as well as because of its possible formation during formulation, handling, and use of tacrolimus products .

Physical And Chemical Properties Analysis

8-Epitacrolimus has a molecular weight of 804.02 . Its density is predicted to be 1.19±0.1 g/cm3, and its boiling point is predicted to be 871.7±75.0 °C .

Tacrolimus (FK-506)

  • Compound Description: Tacrolimus, also known as FK-506, is a potent immunosuppressive drug widely used to prevent organ rejection after transplantation. It exerts its effects by inhibiting the activation of T lymphocytes, which are crucial components of the immune system. [, ]
  • Relevance: Tacrolimus is the parent compound of 8-Epitacrolimus. 8-Epitacrolimus is an epimer of Tacrolimus, meaning they share the same chemical formula and connectivity of atoms but differ in the spatial arrangement of atoms at the 8th carbon atom. [] Specifically, 8-Epitacrolimus is formed by base-catalyzed epimerization of Tacrolimus. []

Ciclosporin A (CSA)

  • Compound Description: Ciclosporin A (CSA) is another immunosuppressant drug commonly used in organ transplantation. Like Tacrolimus, it suppresses the immune response to prevent rejection of the transplanted organ. [, ]
  • Relevance: While Ciclosporin A is not structurally related to 8-Epitacrolimus, it belongs to the same pharmacological class of immunosuppressants. Several studies mentioned in the provided papers investigate the effects of switching patients from Ciclosporin A to Tacrolimus on graft function. [, ] This comparison highlights the therapeutic context of 8-Epitacrolimus, which is structurally related to Tacrolimus.
Overview

8-Epitacrolimus is a chemical compound derived from tacrolimus, an important immunosuppressive drug. It is classified as a macrolide lactone, specifically an epimer of tacrolimus, and is characterized by its potential biological effects and relevance in pharmaceutical formulations. The compound is formed through the epimerization process of tacrolimus, which can occur under acidic conditions or mild alkaline environments, often catalyzed by free radicals.

Source and Classification

8-Epitacrolimus is synthesized from tacrolimus, also known as FK-506, which is primarily used in organ transplantation to prevent rejection. The classification of 8-epitacrolimus falls under the category of l-pipecolic acid macrolide lactones. Its structural modifications compared to tacrolimus may influence its pharmacological properties and stability.

Synthesis Analysis

Methods

The synthesis of 8-epitacrolimus involves several methods:

  1. Base-Catalyzed Epimerization: This method utilizes bases to facilitate the conversion of tacrolimus into its epimer.
  2. Acidic Conditions: The formation can also occur under acidic conditions where free radicals play a significant role in catalyzing the reaction.
  3. Degradation Pathways: Studies have shown that tacrolimus can undergo hydrolysis and thermal degradation, leading to the formation of 8-epitacrolimus as a byproduct.

Technical Details

The synthesis process has been characterized using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC)
  • Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

These methods confirm the structural integrity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 8-epitacrolimus features a complex arrangement typical of macrolide compounds. The structure can be determined using single-crystal X-ray diffraction, which provides detailed information about the spatial arrangement of atoms within the molecule.

Data

The molecular formula for 8-epitacrolimus is C₃₁H₄₉N₁₃O₁₃, with specific stereochemistry that distinguishes it from tacrolimus. The precise configuration at various chiral centers contributes to its unique properties.

Chemical Reactions Analysis

Reactions

8-Epitacrolimus can participate in several chemical reactions typical for macrolides:

  1. Epimerization: The conversion between different stereoisomers.
  2. Hydrolysis: Under certain conditions, it may revert back to tacrolimus or other degradation products.
  3. Thermal Degradation: Elevated temperatures can lead to rearrangements within the molecule.

Technical Details

The reactions are often monitored using chromatographic techniques to assess the stability and yield of 8-epitacrolimus during various conditions.

Mechanism of Action

The mechanism of action for 8-epitacrolimus is not fully elucidated but is believed to be similar to that of tacrolimus, involving:

  • Inhibition of Calcineurin: This leads to decreased production of interleukin-2 and other cytokines, thereby suppressing T-cell activation.
  • Potential Differences in Efficacy: Due to structural variations, 8-epitacrolimus may exhibit different pharmacokinetic properties compared to tacrolimus.
Physical and Chemical Properties Analysis

Physical Properties

8-Epitacrolimus is characterized by:

  • Appearance: Typically crystalline.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.

Chemical Properties

The chemical stability of 8-epitacrolimus can be affected by pH levels and temperature. Studies indicate that it remains stable under neutral to slightly acidic conditions but may degrade under strong alkaline conditions or extreme temperatures.

Applications

8-Epitacrolimus holds potential applications in various scientific fields:

  1. Pharmaceutical Development: As a potential alternative or supplement to tacrolimus in immunosuppressive therapies.
  2. Research Tool: It serves as a model compound for studying epimerization processes and their effects on biological activity.
  3. Formulation Studies: Understanding its stability and interaction with excipients can aid in developing more effective drug formulations.
Introduction to 8-Epitacrolimus

Background and Discovery of Tacrolimus Derivatives

Tacrolimus (FK-506), a macrolide lactone isolated from Streptomyces tsukubaensis, revolutionized transplant medicine following its identification in 1987 as a potent calcineurin inhibitor with immunosuppressive properties [4]. Its structural complexity—a 23-membered macrocycle featuring a pipecolate moiety—renders it susceptible to stereochemical modifications, particularly epimerization. The discovery of 8-Epitacrolimus (CAS 129212-35-7, C~44~H~69~NO~12~) emerged from investigations into tacrolimus degradation pathways. In 2010, researchers first synthesized and characterized this C8 epimer via base-catalyzed epimerization of tacrolimus, confirming its structure through single-crystal X-ray diffraction [3]. This derivative exemplifies how subtle stereochemical alterations in macrolide lactones can generate novel compounds with significant implications for drug stability and efficacy.

Table 1: Key Identifiers of 8-Epitacrolimus

PropertyValue
CAS Registry Number129212-35-7
Molecular FormulaC~44~H~69~NO~12~
IUPAC Name(3S,4R,5S,8S,9E,12S,14S,15R,16S,18R,19R,26aS)-3-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-16-hydroxy-14,19-dimethoxy-4,10,12,18-tetramethyl-15,17-epoxy-3H-pyrido[2,1-c][1]oxa[4]azacyclotricosine-1,7,20,21(4H,23H)-tetrone
Molecular Weight804.02 g/mol
Primary SourceEpimerization of tacrolimus

Structural and Functional Significance of Epimerization in Macrolide Lactones

Epimerization at the C8 position of tacrolimus induces profound conformational changes due to the spatial reorientation of the ethyl substituent. This modification alters the molecule’s three-dimensional topology, as revealed by X-ray crystallography showing distinct solid-state packing compared to tacrolimus [3] [6]. The C8 stereocenter resides adjacent to the α,β-unsaturated carbonyl system—a region critical for tacrolimus’s binding to the immunophilin FKBP12. Computational models predict that 8-epitacrolimus experiences steric clashes with FKBP12, disrupting the formation of the ternary complex with calcineurin [6]. This mechanistic divergence underscores the stereospecificity of immunosuppressive activity in macrolide lactones: while tacrolimus inhibits T-cell activation via calcineurin blockade, 8-epitacrolimus lacks comparable potency due to impaired target engagement [3] [4].

The susceptibility of tacrolimus to epimerization is pH-dependent, with alkaline conditions accelerating C8 proton abstraction and inversion. This transformation exemplifies a broader phenomenon in macrolide chemistry, where epimerization can serve as a biosynthetic tool for structural diversification or an undesired degradation pathway in pharmaceutical formulations [3] [5].

Role of 8-Epitacrolimus in Immunosuppressive Drug Research

As the primary degradation product of tacrolimus in solid dispersions, 8-epitacrolimus serves as a critical quality indicator in pharmaceutical development. Accelerated stability studies reveal its formation increases under thermal stress and in polyethylene glycol (PEG)-based matrices, where residual metals or alkalinity catalyze epimerization [5] [6]. Regulatory guidelines mandate strict control of this impurity (<0.5% w/w), driving innovations in formulation design:

Table 2: Stabilization Strategies Against 8-Epitacrolimus Formation

Stabilizing AgentMechanismEffect on Epimerization
Tartaric acidpH modulation (target pH 3.0–3.6)>90% reduction
Citric acidChelation of metal ions70–85% reduction
Oxalic acidDual pH control and chelation80–88% reduction
Poloxamer-PEG blendsReduced molecular mobility in matrix60–75% reduction

Properties

CAS Number

129212-35-7

Product Name

8-Epitacrolimus

IUPAC Name

(1R,9S,12S,13R,14S,17S,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

Molecular Formula

C₄₄H₆₉NO₁₂

Molecular Weight

804.02

InChI

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31-,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1

SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC

Synonyms

(-)-8-epi-Tacrolimus; [3S-[3R*[E(1S*,3S*,4S*)],4S*,5R*,8R*,9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*]]- 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-Hexadecahydro-5,19-dihydroxy-3-[2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl]-14,16-dimethoxy-4,10

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.